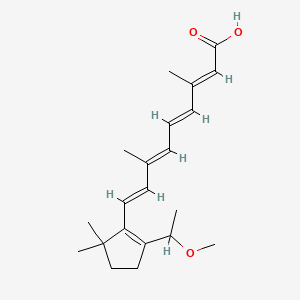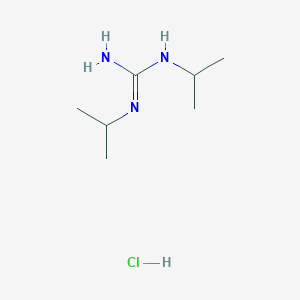![molecular formula C20H23Cl2N3O2 B14669673 Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- CAS No. 40136-92-3](/img/structure/B14669673.png)
Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes and pigments due to their vivid colors. This particular compound is notable for its complex structure, which includes a benzoic acid moiety and a bis(2-chloropropyl)amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- typically involves a multi-step process. One common method starts with the diazotization of 4-amino-2-methylbenzoic acid, followed by coupling with bis(2-chloropropyl)amine. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, often carried out in batch reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with handling diazonium salts and chlorinated amines.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The chloropropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chlorine atoms in the chloropropyl groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo dye chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized as a dye and pigment in various industrial applications, including textiles and plastics.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- involves its interaction with molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with biological molecules. The bis(2-chloropropyl)amino group can participate in alkylation reactions, potentially modifying proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-[[4-[bis(2-chloropropyl)amino]phenyl]azo]-: Similar structure but with different substitution patterns.
Benzoic acid, 2-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]azo]-: Similar but with ethyl groups instead of propyl groups.
Uniqueness
Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- is unique due to its specific substitution pattern and the presence of both azo and bis(2-chloropropyl)amino groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
40136-92-3 |
|---|---|
Molekularformel |
C20H23Cl2N3O2 |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-13-10-16(25(11-14(2)21)12-15(3)22)8-9-18(13)23-24-19-7-5-4-6-17(19)20(26)27/h4-10,14-15H,11-12H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
JQPLQOXRRNSXTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(CC(C)Cl)CC(C)Cl)N=NC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B14669618.png)












